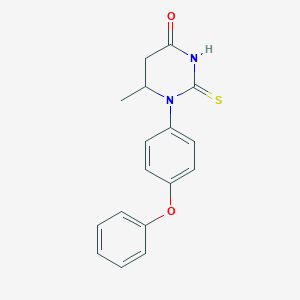
6-(1-adamantyl)-4-(2-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-adamantyl)-4-(2-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. This compound is also known as AFDMPPT and has a unique chemical structure that makes it an attractive target for research.
Mécanisme D'action
The mechanism of action of AFDMPPT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. AFDMPPT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the death of cancer cells.
Biochemical and physiological effects:
AFDMPPT has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. AFDMPPT has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AFDMPPT in lab experiments is its potent anti-cancer activity and low toxicity profile. This makes it an attractive candidate for further development as a therapeutic agent. However, one limitation of using AFDMPPT is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on AFDMPPT. One area of interest is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of AFDMPPT and its potential use in other disease states beyond cancer and inflammation.
Méthodes De Synthèse
The synthesis of AFDMPPT involves the reaction of 2-fluorobenzaldehyde with 6-(1-adamantyl)-3,4-dihydropyrimidine-2(1H)-thione in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction, which is a simple and efficient method for the synthesis of this compound.
Applications De Recherche Scientifique
AFDMPPT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. AFDMPPT has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Propriétés
Formule moléculaire |
C20H23FN2S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
6-(1-adamantyl)-4-(2-fluorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C20H23FN2S/c21-16-4-2-1-3-15(16)17-8-18(23-19(24)22-17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14,17H,5-7,9-11H2,(H2,22,23,24) |
Clé InChI |
UPKAHAZHIKRGTE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC=CC=C5F |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)

![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)
![N-(cyclohexylmethyl)-2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282578.png)
![N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282579.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B282580.png)